molecular formula C16H34ClPPd B13650705 But-1-ene;palladium(2+);tritert-butylphosphane;chloride

But-1-ene;palladium(2+);tritert-butylphosphane;chloride

Cat. No.: B13650705
M. Wt: 399.3 g/mol
InChI Key: OSYVQMVMDNMXNI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) typically involves the reaction of tri-tert-butylphosphine with a palladium precursor in the presence of a crotyl ligand. One common method involves the use of a glovebox under an inert nitrogen atmosphere. The reaction mixture, containing tri-tert-butylphosphine and a palladium precursor, is stirred at room temperature for about 30 minutes .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of specialized equipment to maintain an inert atmosphere and precise temperature control is crucial to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is known to participate in various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds .

Comparison with Similar Compounds

  • Chloro(allyl)(tri-tert-butylphosphine)palladium(II)
  • Chloro(benzyl)(tri-tert-butylphosphine)palladium(II)
  • Chloro(crotyl)(tri-tert-butylphosphine)nickel(II)

Uniqueness: Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is unique due to its specific ligand combination, which provides distinct steric and electronic properties. This uniqueness allows it to participate in a wide range of catalytic reactions with high efficiency and selectivity .

Properties

Molecular Formula

C16H34ClPPd

Molecular Weight

399.3 g/mol

IUPAC Name

but-1-ene;palladium(2+);tritert-butylphosphane;chloride

InChI

InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1

InChI Key

OSYVQMVMDNMXNI-UHFFFAOYSA-M

Canonical SMILES

C[CH-]C=C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd+2]

Origin of Product

United States

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